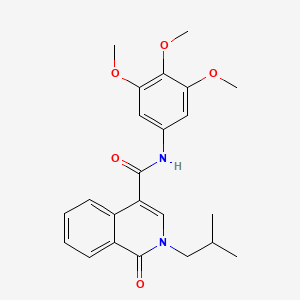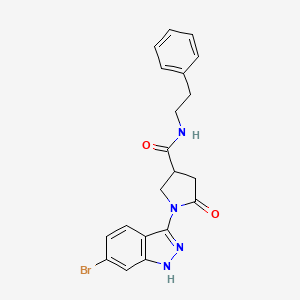![molecular formula C25H25ClN2O3 B11029876 N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a quinoline core and multiple functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chlorinated phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and receptor binding.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: shares similarities with other quinoline derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C25H25ClN2O3 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-14-6-3-4-7-18(14)16-11-22-19(23(29)12-16)10-17(25(31)28-22)13-24(30)27-21-9-5-8-20(26)15(21)2/h3-9,16-17H,10-13H2,1-2H3,(H,27,30)(H,28,31) |
Clé InChI |
RNHRJZQSAOXIPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC3=C(CC(C(=O)N3)CC(=O)NC4=C(C(=CC=C4)Cl)C)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029802.png)
![2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029805.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)

![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B11029826.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)


![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)

